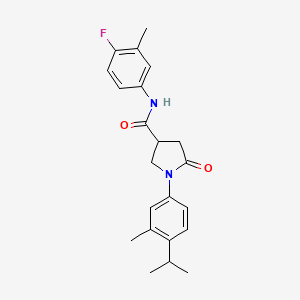
3-(3-fluoro-4-methylphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-fluoro-4-methylphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, also known as FMP-NP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of amides and has a molecular formula of C23H28FNO2. FMP-NP has shown promising results in various research applications, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Pharmacokinetics and Metabolism
One of the significant applications of compounds similar to 3-(3-fluoro-4-methylphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is in understanding pharmacokinetics and metabolism in preclinical studies. For instance, S-1, a potent selective androgen receptor modulator, was examined for its pharmacokinetics and metabolism in rats, providing insights into its absorption, clearance, distribution, and metabolism. Such studies are crucial for drug development, particularly for compounds acting on androgen-dependent diseases (Wu et al., 2006).
Synthesis and Characterization
The synthesis and characterization of related compounds are vital in the field of medicinal chemistry. For example, new compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide were synthesized and fully analyzed, providing valuable data for developing new drugs or therapeutic agents (Manolov, Ivanov, & Bojilov, 2022).
Antimicrobial and Anticancer Activity
Compounds structurally similar to this compound have been studied for their antimicrobial and anticancer properties. For instance, flurbiprofen hydrazide derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains, as well as for their ability to inhibit Hepatitis C virus NS5B polymerase. Some of these compounds also showed anticancer activity, indicating their potential as therapeutic agents in treating infectious diseases and cancer (Çıkla et al., 2013).
Detection and Identification
The detection and identification of compounds like this compound in pharmaceutical forms are crucial for quality control and assurance in the pharmaceutical industry. Techniques like higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus are used for the extraction and detection of similar compounds, ensuring their purity and concentration in pharmaceutical products (Khan et al., 2015).
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-15-3-4-16(13-20(15)22)5-10-21(25)23-17-6-8-18(9-7-17)24-12-11-19(14-24)26-2/h3-4,6-9,13,19H,5,10-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHFQIUNHKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)
![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)
![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)
![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2557340.png)
![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)
![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)
